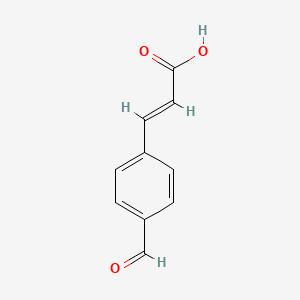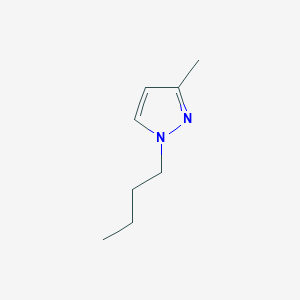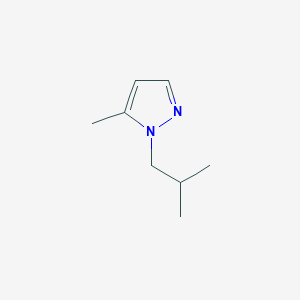![molecular formula C13H12FN B7763433 (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) as a catalyst. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Fluorophenyl ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Biology:
Bioconjugation: It is employed in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: It is used in the development of diagnostic probes for various diseases.
Industry:
Polymer Chemistry: The compound is incorporated into polymers to impart specific properties such as increased thermal stability and chemical resistance.
Agriculture: It is explored for use in agrochemicals to enhance crop protection.
Wirkmechanismus
The mechanism of action of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- [4-(2-Chlorophenyl)phenyl]methanamine
- [4-(2-Bromophenyl)phenyl]methanamine
- [4-(2-Methylphenyl)phenyl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with other molecules. For example, fluorine enhances binding affinity due to its electronegativity, while methyl groups may increase hydrophobic interactions.
- Applications: While all these compounds may be used in similar applications, (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is unique due to its enhanced binding properties and selectivity, making it particularly valuable in drug development and diagnostics.
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGRBKIRHYZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763371.png)








![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)



